molecular formula C8H5ClN2O2 B599269 4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1211583-37-7

4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B599269
CAS No.: 1211583-37-7
M. Wt: 196.59
InChI Key: YJOYSLRWGHGFKN-UHFFFAOYSA-N
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Description

“4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C7H5ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . The synthesis of these derivatives could potentially involve “this compound”.


Molecular Structure Analysis

The molecular weight of “this compound” is 152.58 g/mol . The InChI string representation of its structure is InChI=1S/C7H5ClN2O2/c9-5-1-2-10-7-6 (5)4 (3-11-7)8 (12)13/h1-3H, (H,10,11) (H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.59 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Antibacterial Activity

4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives have shown notable antibacterial activities. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986). Additionally, compounds like 4-chloro-pyridine-2-carboxylic acid have been found very active against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains (Tamer et al., 2018).

Synthesis and Characterization

The compound has been a subject of various synthetic and characterization studies. For instance, a novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines has been developed, showcasing its versatility in synthesis (Brodrick & Wibberley, 1975). Another study involved the synthesis and characterization of a molecule 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, examining its electronic properties and potential applications (Murthy et al., 2017).

Antiviral Activity

Some derivatives of this compound have demonstrated antiviral activities. A study synthesized new derivatives and tested their effects on various viruses, finding some compounds exhibited significant antiviral activity (Bernardino et al., 2007).

Drug Development

Derivatives of this compound have been used in drug development, particularly in the synthesis of biologically active scaffolds. A study focused on the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which could be potential candidates for drug development (Sroor, 2019).

Photophysical Properties

The effect of substituents on the photophysical properties of pyrazolopyridine annulated heterocycles, including those with 4-chloro-5-chloroethyl side chains, has been studied. This research provides insights into the fluorescence properties of these compounds (Patil et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It should be stored under inert gas and is air sensitive .

Future Directions

Future research could involve the design, characterization, and biological evaluation of new compounds directed against c-Met, following the replacement of the linkage between the 7-azaindole or 7-azaindazole and the 2,6-dichloro-3-fluorophenyl with a methylene, sulfoxide or cyclopropyl .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYSLRWGHGFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693613
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-37-7
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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